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Compound of Interest

Compound Name: Triphenoxyaluminum

Cat. No.: B12061099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for

triphenoxyaluminum, a compound of interest in various chemical and pharmaceutical

applications. The following sections present its Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic profiles, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of

triphenoxyaluminum in solution. The following tables summarize the proton (¹H) and carbon-

13 (¹³C) NMR chemical shift data.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for Triphenoxyaluminum

Protons Chemical Shift (δ, ppm)

ortho-H 7.19

meta-H 7.10

para-H 6.79
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¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for Triphenoxyaluminum

Carbon Chemical Shift (δ, ppm)

ipso-C 159.9

ortho-C 129.2

meta-C 120.9

para-C 122.3

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of the chemical bonds

within triphenoxyaluminum, offering insights into its molecular structure and bonding.

Table 3: Key IR Absorption Bands for Triphenoxyaluminum

Wavenumber (cm⁻¹) Assignment

1591 C-C stretching in aromatic ring

1485 C-C stretching in aromatic ring

1258 Asymmetric C-O-Al stretching

1165 In-plane C-H bending

999 Symmetric C-O-Al stretching

752 Out-of-plane C-H bending

689 Out-of-plane C-H bending

Experimental Protocols
The spectroscopic data presented above were obtained using the following methodologies.
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Synthesis of Triphenoxyaluminum
A common method for the synthesis of triphenoxyaluminum involves the reaction of

aluminum metal with phenol.[1] In a typical procedure, aluminum foil is activated, followed by

the addition of phenol and toluene. The reaction mixture is then heated to reflux. After the

reaction is complete, the solvent is removed under vacuum to yield triphenoxyaluminum.

NMR Data Acquisition
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of

400 MHz for proton and 100 MHz for carbon-13.[1] Samples are prepared by dissolving the

triphenoxyaluminum compound in a suitable deuterated solvent, such as deuterated

chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

IR Data Acquisition
Fourier-transform infrared (FT-IR) spectra are generally recorded on an FT-IR spectrometer.[1]

The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectra are

typically recorded in the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of triphenoxyaluminum.
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Workflow for Spectroscopic Analysis of Triphenoxyaluminum
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Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis of

triphenoxyaluminum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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